![molecular formula C6H6N4OS B3384207 4-Hydroxy-1-methylpyrazolo[3,4-d]pyrimidin-6-thiol CAS No. 5334-27-0](/img/structure/B3384207.png)

4-Hydroxy-1-methylpyrazolo[3,4-d]pyrimidin-6-thiol

Descripción general

Descripción

Pyrazolo[3,4-d]pyrimidine is a versatile drug-like fragment that has drawn much attention as a pharmacophore . These structures exhibit promising pharmacological properties including anti-proliferative and antitumor activity .

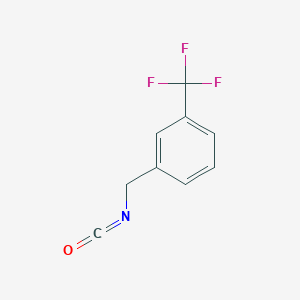

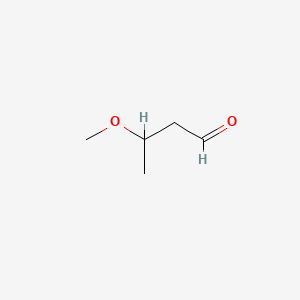

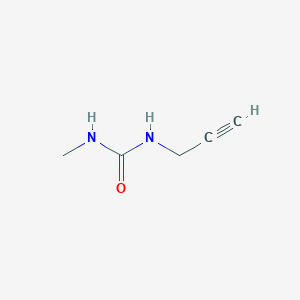

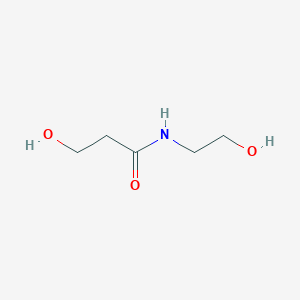

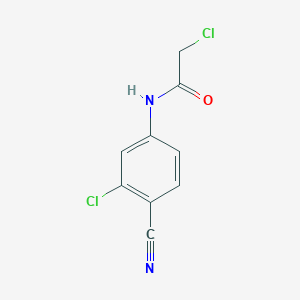

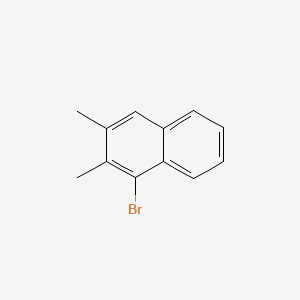

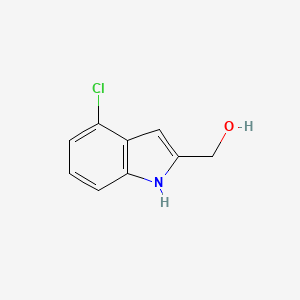

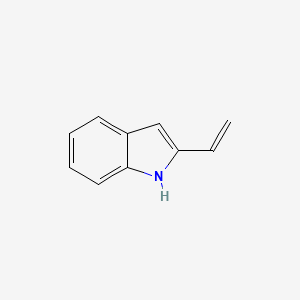

Synthesis Analysis

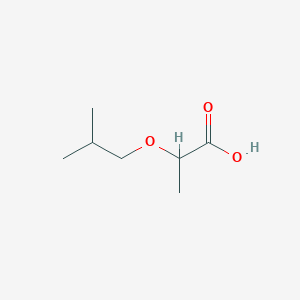

A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized . Another study mentioned the synthesis and characterization of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles .Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidine is an isostere of purines . It’s a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized bearing chained substrates at various positions . The selected synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .Mecanismo De Acción

Target of Action

NSC1396, also known as 1-methyl-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one or 4-Hydroxy-1-methylpyrazolo[3,4-d]pyrimidin-6-thiol, is a small molecule that primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

NSC1396 interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase and undergoing DNA replication

Biochemical Pathways

The primary biochemical pathway affected by NSC1396 is the cell cycle regulation pathway . By inhibiting CDK2, NSC1396 disrupts the normal progression of the cell cycle, which can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division .

Result of Action

The inhibition of CDK2 by NSC1396 leads to significant alterations in cell cycle progression, potentially inducing apoptosis within certain cell types . This makes NSC1396 a promising candidate for further investigation as a potential anticancer agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 4-Hydroxy-1-methylpyrazolo[3,4-d]pyrimidin-6-thiol in lab experiments is its selectivity for ERα, which allows researchers to study the specific effects of this receptor. This compound is also relatively easy to synthesize and purify, which makes it a convenient tool for researchers. However, one limitation of using this compound is that it can have off-target effects on other receptors and signaling pathways. In addition, the compound can be toxic at high concentrations, which can limit its use in certain experiments.

Direcciones Futuras

There are a number of future directions for research involving 4-Hydroxy-1-methylpyrazolo[3,4-d]pyrimidin-6-thiol. One area of interest is the role of ER in aging and age-related diseases. This compound has been shown to have neuroprotective effects, and may therefore have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more selective ER modulators that can target specific tissues and cell types. Finally, this compound and other SERMs may have potential as cancer therapeutics, and further research is needed to explore this possibility.

Aplicaciones Científicas De Investigación

4-Hydroxy-1-methylpyrazolo[3,4-d]pyrimidin-6-thiol is widely used in scientific research to study the estrogen receptor (ER) and its role in various diseases. The compound is a selective ER modulator (SERM) that binds to the ER and regulates its activity. This compound has been shown to have anti-tumor effects in breast cancer cells, and has also been used to study the role of ER in bone metabolism, cardiovascular disease, and neuroprotection.

Propiedades

IUPAC Name |

1-methyl-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4OS/c1-10-4-3(2-7-10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOABGLOSTBYANY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=O)NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402303 | |

| Record name | NSC1396 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5334-27-0 | |

| Record name | NSC1396 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC1396 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H,3H,4H-pyrano[2,3-c]pyridine-6-carboxylic acid](/img/structure/B3384133.png)